3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one
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Overview
Description
3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one is a synthetic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a 4-methylphenyl group and a methylamino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The initial step involves the reaction of 4-methylbenzylamine with cyanuric chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the triazine ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated triazine derivatives.
Scientific Research Applications
3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
3-methylmethcathinone: A synthetic cathinone with stimulant properties.
4-methylmethcathinone: Another synthetic cathinone with similar stimulant effects.
3,4-methylenedioxy-N-methylcathinone: A synthetic cathinone with psychoactive properties.
Uniqueness
3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one is unique due to its specific triazine structure and the presence of the 4-methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-2-4-9(5-3-8)6-12-11-14-10(16)7-13-15-11/h2-5,7H,6H2,1H3,(H2,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDEKQUPMDJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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